1-(1-Aminopropan-2-YL)-2-methylcyclopentan-1-OL

Description

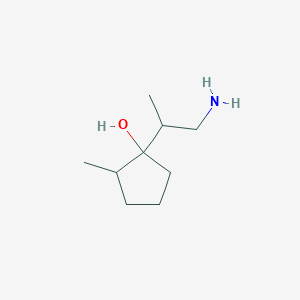

1-(1-Aminopropan-2-yl)-2-methylcyclopentan-1-ol is a chiral organic compound featuring a cyclopentanol core substituted with a 2-methyl group and a 1-aminopropan-2-yl side chain. Its molecular formula is C₉H₁₉NO, with an approximate molecular weight of 157.25 g/mol (calculated based on structural analogs).

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

1-(1-aminopropan-2-yl)-2-methylcyclopentan-1-ol |

InChI |

InChI=1S/C9H19NO/c1-7-4-3-5-9(7,11)8(2)6-10/h7-8,11H,3-6,10H2,1-2H3 |

InChI Key |

WGXYTZRJCOVTST-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC1(C(C)CN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Aminopropan-2-YL)-2-methylcyclopentan-1-OL can be achieved through several methods. One common approach involves the reaction of 2-methylcyclopentanone with 1-aminopropan-2-ol under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Aminopropan-2-YL)-2-methylcyclopentan-1-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-methylcyclopentanone or 2-methylcyclopentanal.

Reduction: Formation of 1-(1-Aminopropan-2-YL)-2-methylcyclopentane.

Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

1-(1-Aminopropan-2-YL)-2-methylcyclopentan-1-OL has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Aminopropan-2-YL)-2-methylcyclopentan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

Key Observations

Impact of Substituent Length and Branching The 1-aminobutan-2-yl group in the analog from increases hydrophobicity compared to the shorter 1-aminopropan-2-yl chain in the target compound. This difference may alter membrane permeability in drug candidates . The 2-methyl group on the cyclopentane in the target compound introduces steric hindrance, which could reduce enzymatic degradation rates compared to the unsubstituted analog .

Functional Group Positioning The 3-ethyl substituent in ’s compound likely enhances thermal stability in material science applications compared to the target’s 2-methyl group, which prioritizes compactness . The ether-linked aminopropan-2-yl group in ’s compound improves water solubility but reduces lipid solubility, limiting its utility in hydrophobic drug formulations .

Stereochemical Considerations Chirality in the target compound (due to the cyclopentanol core and substituents) may enhance enantioselectivity in catalytic applications, whereas analogs with simpler cores (e.g., ethanol in ) lack this advantage .

Pharmaceutical Potential

- Analogs like 1-(1-Aminobutan-2-yl)cyclopentan-1-ol demonstrate efficacy as intermediates in β-blocker synthesis due to amine-hydroxyl synergy . The target compound’s methyl group could improve metabolic stability in similar applications.

- The branched amino group in ’s compound suggests utility in peptide mimetics, but its ethyl substituent may complicate synthesis compared to the target’s simpler methyl group .

Biological Activity

1-(1-Aminopropan-2-YL)-2-methylcyclopentan-1-OL, a compound featuring an amino alcohol structure, has garnered attention for its potential biological activities. Understanding its metabolism, enzymatic interactions, and effects on microbial growth is essential for assessing its utility in pharmaceuticals and biotechnological applications.

Chemical Structure and Properties

The molecular formula of this compound indicates a complex structure that includes an amino group and a cyclopentanol moiety. This compound is characterized by its stereochemistry, which can influence its biological activity.

Metabolism and Enzymatic Activity

Research indicates that the metabolism of amino alcohols like this compound involves various enzymatic pathways. Notably, studies on related compounds such as 1-aminopropan-2-ol demonstrate that certain Pseudomonas species can utilize these amino alcohols as carbon sources.

Key Findings:

- Microbial Metabolism : A study showed that Pseudomonas sp. P6 could grow on both stereoisomers of 1-aminopropan-2-ol, metabolizing it to propionaldehyde and propionate through specific enzymatic pathways .

- Enzymatic Pathways : The presence of an inducibly formed ATP-amino alcohol phosphotransferase was confirmed, indicating a sophisticated mechanism for processing these compounds .

Biological Activity

The biological activities of this compound can be inferred from studies on similar compounds. Amino alcohols generally exhibit a range of biological effects, including antimicrobial properties and interactions with various biological systems.

Case Study 1: Enzymatic Characterization

A significant study focused on the enzymatic characterization of the metabolism of amino alcohols in Pseudomonas species. The findings highlighted the role of specific enzymes in converting amino alcohols to aldehydes and subsequent metabolites, providing insights into the potential pathways for this compound .

Case Study 2: Structure Activity Relationships

Another relevant study explored the structure-activity relationships (SAR) of various amino alcohols. This research indicated that modifications in the structure could lead to enhanced biological activity, emphasizing the importance of stereochemistry in determining the efficacy of such compounds .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₅NO |

| Molecular Weight | 143.21 g/mol |

| Density | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Biological Activity | Effect |

|---|---|

| Antimicrobial | Potentially active |

| Enzymatic Interaction | Active with specific enzymes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.